molecular formula C14H22N2O B8691120 1-(3-Phenoxypropyl)piperidin-4-amine

1-(3-Phenoxypropyl)piperidin-4-amine

Cat. No.: B8691120
M. Wt: 234.34 g/mol
InChI Key: YFNAWWBCDBZGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenoxypropyl)piperidin-4-amine ( 123040-42-6) is an organic compound of interest in chemical and pharmaceutical research. It features a piperidine ring with an amine functional group at the 4-position, which is substituted with a 3-phenoxypropyl chain . This structure combines a polar amine group with an aromatic phenoxy component, resulting in a unique chemical profile with both basic and hydrophobic properties . Its molecular formula is C14H22N2O, and it has a molecular weight of 234.34 g/mol . The compound is described as a stable structure where the flexible propyl chain allows for further functionalization, making it a valuable intermediate in organic synthesis and the development of novel compounds . As a building block, its primary research value lies in its potential use in medicinal chemistry and as a ligand in catalytic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(3-phenoxypropyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2O/c15-13-7-10-16(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,15H2

InChI Key

YFNAWWBCDBZGEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Target Selectivity: The phenoxypropyl group in 1-(3-Phenoxypropyl)piperidin-4-amine and SC213 is associated with D2R antagonism, whereas octylphenethyl in RB-005 confers selectivity for SphK1 . Flexibility vs.
  • Role of Amine Position :

    • Piperidin-4-amine derivatives (e.g., RB-005, GBR 12909) often exhibit enhanced CNS penetration due to optimal basicity and hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : demonstrates that electron-withdrawing substituents (e.g., fluorine in GBR 12909) enhance DAT affinity by modulating electronic interactions with transporters .
  • Linker Length: The 3-phenoxypropyl linker in the target compound may balance hydrophobicity and steric bulk, unlike shorter linkers in acetylated analogs (e.g., 1-Acetylpiperidin-4-amine), which are less effective in receptor binding .
  • Heterocyclic Replacements : Replacing phenyl groups with heterocycles (e.g., indole in ) can reduce off-target effects while retaining activity .

Preparation Methods

Direct Alkylation of Piperidin-4-amine

The most straightforward route involves the alkylation of piperidin-4-amine with 3-phenoxypropyl halides (e.g., bromide or chloride). This method leverages nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the haloalkane.

Procedure :
Piperidin-4-amine (1.0 equiv) is dissolved in tetrahydrofuran (THF) or acetonitrile, followed by the addition of potassium carbonate (3.0 equiv) as a base. 3-Phenoxypropyl bromide (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 24–72 hours. Purification via silica gel chromatography using dichloromethane/methanol (20:1) yields the target compound.

Key Considerations :

  • Solvent Effects : THF enhances nucleophilicity but may require longer reaction times compared to polar aprotic solvents like acetonitrile.

  • Side Reactions : Over-alkylation is mitigated by maintaining a 1:1.5 amine-to-haloalkane ratio.

Reductive Amination Approach

Reductive amination offers an alternative pathway using 4-piperidone and 3-phenoxypropylamine. This method avoids handling hazardous haloalkanes and improves atom economy.

Procedure :
4-Piperidone (1.0 equiv) and 3-phenoxypropylamine (1.2 equiv) are dissolved in methanol. Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at 60°C for 12 hours. The product is isolated via vacuum distillation.

Advantages :

  • Selectivity : The reaction favors secondary amine formation due to steric and electronic effects.

  • Yield : Reported yields reach 68–75% under optimized conditions.

Protection-Deprotection Strategies

For substrates sensitive to alkylation conditions, a benzyl-protected intermediate is employed. This method prevents unwanted side reactions during the introduction of the phenoxypropyl group.

Procedure :

  • Protection : Piperidin-4-amine is treated with benzyl chloroformate to form N-benzylpiperidin-4-amine.

  • Alkylation : The protected amine reacts with 3-phenoxypropyl bromide in acetonitrile under reflux for 48 hours.

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding the final product.

Optimization :

  • Catalyst Loading : 10% Pd/C achieves complete deprotection within 4 hours.

  • Scalability : This method is preferred for industrial-scale synthesis due to high reproducibility.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Direct Alkylation60–70%24–72 hSimplicity, minimal stepsRisk of over-alkylation
Reductive Amination68–75%12 hAvoids haloalkanes, atom-efficientRequires stoichiometric reducing agent
Protection-Deprotection75–80%48–52 hHigh purity, scalableAdditional steps increase complexity

Optimization Strategies and Reaction Mechanisms

Kinetics of Alkylation

Studies on analogous piperidine derivatives reveal second-order kinetics for alkylation, where the rate-determining step involves the formation of an intermediate via nucleophilic attack. Elevated temperatures (40–50°C) accelerate the reaction but may compromise selectivity.

Solvent Optimization

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but complicates purification.

  • Ether Solvents : THF balances reactivity and ease of workup, making it ideal for lab-scale synthesis.

Applications in Pharmaceutical Synthesis

1-(3-Phenoxypropyl)piperidin-4-amine serves as a precursor to serotonin receptor agonists and prokinetic agents. For example, its structural analog, prucalopride, is synthesized via subsequent acylation and salt formation. The compound’s ability to modulate gastrointestinal motility underscores its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-(3-Phenoxypropyl)piperidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of piperidin-4-amine derivatives with 3-phenoxypropyl halides under basic conditions. For example, N-phenylpiperidin-4-amine analogs are synthesized using ethyl halides in solvents like ethanol or acetonitrile with bases such as sodium hydride or potassium carbonate . Optimization includes adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization ensures high yields (70–85%). Characterization via NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and mass spectrometry (e.g., molecular ion at m/z 234 for related compounds) is critical .

Q. How can the purity and structural integrity of 1-(3-Phenoxypropyl)piperidin-4-amine be validated?

Reverse-phase HPLC with a Newcrom R1 column (mobile phase: MeCN/water with phosphoric acid) effectively separates impurities, achieving >98% purity . For MS compatibility, replace phosphoric acid with formic acid. Complementary techniques include:

  • 1H/13C NMR : Peaks for phenoxypropyl (δ 6.8–7.2 ppm for aromatic protons) and piperidine (δ 1.5–2.5 ppm for methylene groups) .
  • LC-MS : Molecular ion [M+H]+ at m/z 261 (calculated for C14H20N2O) .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for oxidation reactions involving piperidin-4-amine derivatives?

Alkaline permanganate oxidation of 1-[(4-Chlorophenyl)methyl]piperidin-4-amine follows pseudo-first-order kinetics with respect to oxidant and catalyst (e.g., Ru(III)). Activation parameters include ΔH‡ = 58 kJ/mol and ΔS‡ = −120 J/K·mol, suggesting a complex-mediated mechanism . The stoichiometry (substrate:oxidant = 1:4) and products (chlorobenzene, L-alanine derivatives) were confirmed via LC-MS and DFT calculations . For 1-(3-Phenoxypropyl)piperidin-4-amine, similar methods can elucidate oxidative stability and degradation pathways.

Q. How does the substitution pattern on the piperidine ring influence biological activity?

Piperidin-4-amine derivatives exhibit varied bioactivity depending on substituents. For example:

  • 1-Ethyl-N-phenylpiperidin-4-amine shows higher receptor binding affinity than non-ethylated analogs due to enhanced lipophilicity (LogP = 1.86 vs. 1.2 for unsubstituted analogs) .
  • 1-(6-Chloro-2-pyridinyl)piperidin-4-amine (SR57227) acts as a serotonin receptor agonist, with potency linked to chloro and pyridine groups .
    Comparative studies using 3D-QSAR or molecular docking can predict how the phenoxypropyl group in 1-(3-Phenoxypropyl)piperidin-4-amine modulates target interactions .

Q. What computational methods are used to study reaction mechanisms of piperidin-4-amine derivatives?

Density Functional Theory (DFT) analyzes frontier molecular orbitals (FMOs) and electron density (FED) to predict reactive sites. For example, oxidation of 1-[(4-Chlorophenyl)methyl]piperidin-4-amine involves electron-deficient nitrogen atoms in the piperidine ring, validated by HOMO-LUMO gaps (~5 eV) . MD simulations and free-energy landscapes further clarify solvent effects and transition states.

Methodological Considerations

  • Synthetic Optimization : Use kinetic isotope effects (KIEs) to probe rate-determining steps in alkylation reactions .
  • Analytical Cross-Validation : Combine HPLC with ion mobility spectrometry (IMS) for resolving isomeric byproducts .
  • Data Contradictions : Address discrepancies in reaction yields (e.g., 17–85%) by comparing solvent polarity (acetonitrile vs. DMSO) and catalyst loadings .

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